molecular formula C19H24F3N3O4 B12176710 Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate

Cat. No.: B12176710
M. Wt: 415.4 g/mol
InChI Key: NPXCVBAAQZIUBN-UHFFFAOYSA-N
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Description

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate is a synthetic intermediate characterized by:

  • A tert-butyl carbamate group, serving as a protective moiety for amines.
  • A pyrrolidin-3-yl carbonylamino ethyl backbone, providing rigidity and hydrogen-bonding capacity.
  • A 3-(trifluoromethyl)phenyl substituent on the pyrrolidinone ring, enhancing lipophilicity and metabolic stability.

This compound is likely utilized in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeted therapies, given the structural resemblance to bioactive pyrrolidinone derivatives .

Properties

Molecular Formula

C19H24F3N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

tert-butyl N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-8-7-23-16(27)12-9-15(26)25(11-12)14-6-4-5-13(10-14)19(20,21)22/h4-6,10,12H,7-9,11H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

NPXCVBAAQZIUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as cesium carbonate, and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of tert-butyl carbamates exhibit notable anti-inflammatory activity. In a study involving various substituted benzamido phenylcarbamates, compounds similar to tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate demonstrated significant inhibition of inflammation in vivo. The percentage of inhibition ranged from 39% to over 54% when compared to indomethacin, a standard anti-inflammatory drug . This suggests that such compounds could serve as alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs), potentially offering improved safety profiles.

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of tert-butyl carbamate derivatives. Certain compounds have shown broad-spectrum anticonvulsant effects in animal models, indicating their potential use in treating epilepsy and other seizure disorders. The synthesis of these compounds often involves coupling reactions that yield effective anticonvulsants through structural modifications .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Amide Bonds : The compound is synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various carboxylic acids using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), yielding high purity and yield .
  • Characterization Techniques : The synthesized compounds are characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), confirming their structures and purity levels.
  • In Silico Studies : Computational docking studies are often employed to predict the binding affinity and interaction modes of these compounds with target enzymes like COX-2, further validating their potential as therapeutic agents .

Case Study 1: Anti-inflammatory Activity

In a comparative study, several derivatives of tert-butyl carbamates were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds exhibited varying degrees of efficacy, with some achieving inhibition rates comparable to established NSAIDs. This highlights the potential for developing new anti-inflammatory medications based on this chemical framework.

Case Study 2: Anticonvulsant Screening

A series of synthesized tert-butyl carbamate derivatives were tested in animal models for anticonvulsant activity. These studies revealed that specific modifications to the chemical structure enhanced efficacy against induced seizures, suggesting pathways for future drug development targeting epilepsy .

Mechanism of Action

The mechanism of action of Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidinone ring play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following compounds share key functional motifs with the target molecule:

Compound Name/Identifier Key Features Molecular Weight (g/mol) Melting Point (°C) Application/Notes
Target Compound tert-butyl carbamate, pyrrolidinone, 3-(trifluoromethyl)phenyl, ethylamide linker ~435 (estimated) Not reported Likely intermediate for bioactive molecules
Example 75 (Patent EP1201300459) Chromen-4-one core, fluorophenyl substituents, pyrazolo[3,4-d]pyrimidine 615.7 163–166 Anticancer or antiviral candidate (based on pyrimidine scaffold)
921769-07-5 (CAS Registry) Thieno[2,3-c]pyrazole, nitro-piperidinylmethyl benzoylamino, tert-butyl carbamate ~640 (estimated) Not reported Potential kinase inhibitor due to pyrazole-carbamate hybrid
tert-Butyl N-(4-(2-(((tert-butoxy)carbonyl)amino)ethyl)phenyl)carbamate (CAS 1823291-67-3) Dual tert-butyl carbamate groups, phenyl-ethyl linker ~350 (estimated) Not reported Peptide synthesis reagent; stabilizes amines during solid-phase coupling
Key Observations:
  • Carbamate Protection : All compounds employ tert-butyl carbamate groups for amine protection, a standard strategy in drug synthesis to improve stability .
  • Backbone Diversity: Example 75 replaces pyrrolidinone with a chromenone-pyrimidine hybrid, likely altering target specificity (e.g., kinase vs. protease inhibition) .
Melting Points and Solubility:
  • Example 75 exhibits a higher melting point (163–166°C) compared to the target compound (data unavailable), likely due to its extended aromatic system and crystalline chromenone core .
  • The trifluoromethyl group in the target compound may reduce aqueous solubility relative to non-fluorinated analogs (e.g., CAS 1823291-67-3), necessitating formulation optimization .
Bioactivity Trends:
  • Pyrazolo-pyrimidine derivatives (Example 75) are associated with kinase inhibition (e.g., JAK/STAT pathways), while pyrrolidinone-carbamates often target proteases or GPCRs .
  • The ethylamide linker in the target compound may enhance binding flexibility compared to rigid aromatic systems in CAS 921769-07-5 .

Biological Activity

Tert-butyl {2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}carbamate is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of tert-butyl carbamate with various amine derivatives. The structural framework includes a pyrrolidine ring and a trifluoromethyl phenyl moiety, which are critical for its biological activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. In particular, a series of related compounds demonstrated significant activity in animal seizure models, including the maximal electroshock (MES) test. These compounds were shown to inhibit sodium and calcium currents, as well as antagonize TRPV1 receptors, contributing to their anticonvulsant effects .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory activity. In vivo studies using a carrageenan-induced rat paw edema model indicated that derivatives of tert-butyl carbamate exhibited promising anti-inflammatory effects, with percentage inhibition values ranging from 39% to 54% compared to the standard drug indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of various substituents on the phenyl ring and modifications to the pyrrolidine core have been shown to enhance or diminish activity at specific biological targets. For instance, modifications that increase lipophilicity often correlate with improved bioavailability and efficacy in vivo .

Case Study 1: Anticonvulsant Activity Evaluation

A study focused on the anticonvulsant properties of related compounds found that those with a dimethylamino moiety at the three-position of the pyrrolidine ring exhibited enhanced activity in both MES and 6 Hz seizure models. Notably, these compounds showed improved efficacy compared to earlier analogs .

Case Study 2: In Vivo Anti-inflammatory Testing

In another study assessing anti-inflammatory effects, several derivatives were synthesized and tested against indomethacin in a rat model. Compounds showed significant inhibition of edema formation, indicating their potential as therapeutic agents for inflammatory conditions .

Table 1: Biological Activity Summary

CompoundBiological ActivityIC50/EC50 ValuesReference
Tert-butyl {2-[({5-oxo...}AnticonvulsantMES: 20 nM
Tert-butyl {2-[({5-oxo...}Anti-inflammatory% Inhibition: 54%

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